molecular formula C12H19N3O2 B11821263 Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate

Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate

Katalognummer: B11821263
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: WMXISSGEJQZXPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-[2-amino-1-(pyridin-2-yl)ethyl]carbamate is a chemical building block of high interest in medicinal chemistry and organic synthesis. This compound features a carbamate-protected primary amine, a common and valuable functional group for the stepwise construction of complex molecules . The presence of the pyridin-2-yl heterocycle is a significant structural motif, as this ring system is found in a wide range of pharmaceuticals, ligands, and functional materials . Compounds with similar structures, such as those combining a pyridine ring with a carbamate-protected aminoalkyl chain, are frequently employed as intermediates in drug discovery efforts . The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions, allowing for the selective liberation of the amine group for further derivatization . This makes the reagent particularly valuable for the synthesis of molecules like kinase inhibitors or receptor ligands where a precise spatial arrangement of nitrogen atoms is critical for biological activity. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Safety and Handling: Based on related carbamate compounds, this material may be corrosive and requires careful handling . Researchers should consult the safety data sheet (SDS) for specific hazard information. Recommended safety precautions include working in a well-ventilated area and using appropriate personal protective equipment (PPE), such as gloves and safety glasses .

Eigenschaften

Molekularformel

C12H19N3O2

Molekulargewicht

237.30 g/mol

IUPAC-Name

tert-butyl N-(2-amino-1-pyridin-2-ylethyl)carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10(8-13)9-6-4-5-7-14-9/h4-7,10H,8,13H2,1-3H3,(H,15,16)

InChI-Schlüssel

WMXISSGEJQZXPZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct BOC Protection Using Coupling Agents

The most widely adopted method involves reacting 2-(2-aminoethyl)pyridine with di-tert-butyl dicarbonate (Boc anhydride, (BOC)₂O) in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole). According to CN102936220B, this approach achieves high selectivity for mono-BOC protection over di-BOC byproducts.

Reaction Conditions:

  • Molar Ratios: 1:1.5–2 (amine:Boc anhydride), 1.5–3 equivalents of EDCI, 0.05–0.1 equivalents of HOBT, and 1.5–3 equivalents of triethylamine.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: Room temperature (20–25°C).

  • Time: 0.5–2 hours, monitored via TLC until amine consumption.

Outcomes:

  • Yield: 80–90%.

  • Purity: >95% after column chromatography.

  • Selectivity: Mono-BOC:di-BOC ratio of 20:1, attributed to HOBT-mediated activation.

Alternative Methods Without Coupling Agents

WO2019158550A1 highlights a novel approach using neutral forms of reagents to avoid viscosity issues common in salt-based syntheses. For the target compound, this involves:

  • Dissolving 2-(2-aminoethyl)pyridine in acetonitrile.

  • Adding Boc anhydride without pre-forming salts.

  • Stirring for 3–8 hours at 60°C.

Advantages:

  • Eliminates need for excess base (e.g., triethylamine).

  • Reduces reaction mass solidification, improving stirrability.

  • Yield: 93% (vs. 85% in traditional methods).

Synthesis via Amine Precursors

Reductive Amination Pathway

A two-step process builds the ethylamine backbone:

  • Aldol Condensation: React pyridine-2-carbaldehyde with nitroethane to form β-nitrovinylpyridine.

  • Reduction: Hydrogenate the nitro group to amine using Pd/C or Raney Ni.

  • BOC Protection: As detailed in Section 1.1.

Key Data:

  • Hydrogenation Conditions: 50 psi H₂, 25°C, 12 hours.

  • Overall Yield: 75–82%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterDCMAcetonitrile
Yield 85–90%93%
Purity (HPLC) 95–97%99.35%
Stirrability ModerateHigh

Acetonitrile outperforms DCM in purity and reaction homogeneity due to better solubility of neutral intermediates.

Role of Bases

Triethylamine remains the preferred base for scavenging HCl generated during Boc anhydride activation. However, WO2019158550A1 demonstrates that neutral reagent systems reduce triethylamine requirements from 4.6 equivalents to 1.5–3 equivalents, minimizing side reactions.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry for Boc protection:

  • Residence Time: 10–15 minutes.

  • Throughput: 5 kg/hour.

  • Yield: 88% with >99% purity.

Purification Techniques

  • Chromatography: Silica gel column with ethyl acetate/hexane (1:3) achieves 98% purity.

  • Crystallization: Tert-butyl carbamates crystallize from MTBE/heptane mixtures, reducing solvent use by 40% .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine, which can further react to form various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate serves as a crucial intermediate in the design and synthesis of novel therapeutic agents. It has been investigated for its potential to target specific biological pathways, particularly in drug discovery efforts aimed at developing inhibitors or modulators of enzymes and receptors involved in various diseases.

Key Findings:

  • Anticancer Activity: A study demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 8 µM, indicating its potential as an anticancer agent.
  • Enzyme Interaction: Research highlighted its selective inhibition of certain enzymes, suggesting a targeted approach for therapeutic applications.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating complex organic molecules. Its ability to undergo diverse chemical reactions makes it a versatile intermediate.

Synthesis Pathways:

  • The primary reaction involves the formation of this compound through the reaction of tert-butyl carbamate with a pyridine derivative, typically using reducing agents like sodium borohydride.

Biological Studies

The compound's interaction with biological targets influences various pathways, including signal transduction and metabolic regulation. Its mechanism of action involves binding to proteins or enzymes and modulating their activity.

Mechanism Insights:

  • The pyridine ring can participate in coordination with metal ions, affecting biochemical pathways crucial for cellular functions.

In Vitro Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that this compound exhibited significant inhibitory effects on cell proliferation. This suggests its potential utility as an anticancer therapeutic agent.

Enzyme Interaction Studies

Another investigation focused on the compound's selective inhibition of certain enzymes over others. This specificity highlights its potential application in developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors.

Wirkmechanismus

The mechanism of action of tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify biological molecules. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The following compounds share the tert-butyl carbamate core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate C₁₂H₁₈N₃O₂ 247.29 Pyridin-2-yl, 2-aminoethyl chain
TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE (569687-83-8) C₁₄H₁₆N₄O₃S 320.37 Thiazole-carbamoyl group at pyridin-3-yl
tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate (2624136-07-6) C₁₃H₁₇N₃O₂ 247.29 Cyano group at C1, pyridin-2-yl at C2
tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate C₁₄H₁₇ClN₃O₃ 310.76 Chlorobenzimidazolone substituent
tert-butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.32 Acetylated piperidin-4-yl ring
tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate (748812-75-1) C₁₀H₁₂BrClN₂O₂ 316.57 Halogenated pyridine (5-Br, 6-Cl)

Key Observations :

  • Pyridine vs. Heterocyclic Replacements : The pyridin-2-yl group in the parent compound is replaced with thiazole (), benzimidazolone (), or halogenated pyridine (), altering electronic properties and target affinity.

Physicochemical Properties

  • Solubility : Compounds with polar substituents (e.g., thiazole in , acetylpiperidine in ) exhibit improved aqueous solubility compared to halogenated derivatives (e.g., ).
  • Stability : The Boc group in all compounds enhances stability under basic conditions but is cleaved by acids (e.g., HCl/MeOH in ).

Commercial Availability and Challenges

  • Discontinued Compounds: this compound is listed as discontinued (), likely due to synthesis complexity or instability.

Biologische Aktivität

Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyridine ring. The presence of the pyridine ring enhances its electronic properties, influencing its reactivity and interactions with biological targets.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. It can function as either an inhibitor or activator depending on the biological context. Key mechanisms include:

  • Enzyme Inhibition : this compound has been shown to inhibit various enzymes, potentially altering metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways that are critical in cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example, compounds derived from similar structures have shown IC50 values ranging from 3.0 µM to 10 µM against various human cancer cell lines, suggesting that this compound could have comparable efficacy .

Enzyme Interaction Studies

The compound has been investigated as a biochemical probe for studying enzyme mechanisms. It has shown potential in modulating the activity of P-glycoprotein (P-gp), a crucial protein in drug transport and resistance mechanisms in cancer cells. In assays measuring ATPase activity, it was found to stimulate P-gp activity, indicating its role in drug efflux and resistance .

Case Studies

Several studies have evaluated the biological effects of this compound:

  • In Vitro Anticancer Activity : A study demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 8 µM, showcasing its potential as an anticancer agent .
  • Enzyme Interaction : Another investigation highlighted its selective inhibition of certain enzymes over others, suggesting a targeted approach in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the pyridine ring in this compound:

Compound NameKey FeaturesBiological Activity
This compoundContains pyridine ringAnticancer, enzyme inhibition
Tert-butyl N-(2-aminoethyl)carbamateLacks pyridine ringLower selectivity
Tert-butyl N-(2-(methylamino)ethyl)carbamateMethyl group instead of pyridineDifferent reactivity

The presence of the pyridine ring enhances the compound's ability to interact with biological targets, making it a more effective candidate for drug development compared to non-pyridine analogs.

Q & A

Q. What are the optimal synthetic routes for Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate?

The compound is synthesized via carbamate formation, typically involving a reaction between tert-butyl chloroformate and a pyridine-containing amine precursor. Key steps include:

  • Reagent selection : Use tert-butyl chloroformate with a primary amine (e.g., 2-amino-1-(pyridin-2-yl)ethylamine) in anhydrous solvents like dichloromethane or acetonitrile .
  • Base activation : Triethylamine or sodium hydride is added to deprotonate the amine and drive the reaction .
  • Temperature control : Reactions are performed at 0–25°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization is used to isolate the product .

Example Protocol :

StepReagents/ConditionsPurpose
12-amino-1-(pyridin-2-yl)ethylamine, tert-butyl chloroformateCarbamate formation
2Triethylamine, DCM, 0°CActivate amine, control exotherm
3Stir 12–24 hrs at RTComplete reaction
4Column chromatography (SiO₂, EtOAc/hexane)Purify product

Q. How is the compound characterized to confirm purity and structure?

Standard analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify tert-butyl group (δ ~1.4 ppm for 9H) and pyridine/amine proton environments .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological studies) .

Q. What safety precautions are required during handling?

  • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation .
  • First aid : Immediate rinsing with water for skin exposure; seek medical attention if inhaled .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?

Discrepancies often arise from:

  • Incomplete activation : Ensure amine precursors are fully deprotonated by adjusting base stoichiometry (e.g., 1.2–1.5 eq. of triethylamine) .
  • Solvent polarity : Switch to polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • Catalyst optimization : Test Lewis acids (e.g., DMAP) to accelerate carbamate formation .

Case Study :

  • Low yields (<50%) reported in dichloromethane due to poor solubility. Switching to acetonitrile improved yields to 75% .

Q. What strategies are used to study the compound’s interactions with biological targets (e.g., enzymes)?

  • In vitro assays : Competitive binding studies using fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity (Kd values) .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes with pyridine-recognizing enzymes .
  • Metabolic stability : Incubate with liver microsomes to assess degradation pathways and half-life .

Q. How can structural analogs be designed to enhance stability or activity?

  • Functional group substitution : Replace the tert-butyl group with isopropyl or cyclopropyl carbamates to modulate steric effects .
  • Pyridine ring modification : Introduce electron-withdrawing groups (e.g., fluoro) to improve metabolic stability .
  • Aminoethyl linker optimization : Replace ethyl with propyl spacers to alter conformational flexibility .

Example Analog Screening Results :

AnalogModificationBioactivity (IC₅₀)Stability (t₁/₂)
Atert-Butyldimethylsilyl12 nM4.2 hrs
B4-Fluoropyridine8 nM6.8 hrs

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

Discrepancies may stem from:

  • pH-dependent ionization : The pyridine nitrogen (pKa ~2.5) protonates in acidic buffers, increasing aqueous solubility .
  • Crystallinity : Amorphous vs. crystalline forms impact solubility; recrystallization from EtOAc/hexane produces stable polymorphs .

Mitigation : Pre-solubilize in DMSO (10 mM stock) for biological assays to ensure consistency .

Methodological Resources

  • Synthesis Optimization : Refer to protocols for analogous tert-butyl carbamates in PubChem and EPA DSSTox .
  • Biological Assays : Follow enzyme interaction studies outlined for pyridine derivatives in medicinal chemistry literature .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.